N-Acetyl-DL-alanine N-Acetyl-DL-alanine N-Acetyl-DL-alanine is a N-acyl-amino acid.
Brand Name: Vulcanchem
CAS No.: 1115-69-1
VCID: VC21542236
InChI: InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)
SMILES: CC(C(=O)O)NC(=O)C
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

N-Acetyl-DL-alanine

CAS No.: 1115-69-1

Cat. No.: VC21542236

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-DL-alanine - 1115-69-1

CAS No. 1115-69-1
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name 2-acetamidopropanoic acid
Standard InChI InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)
Standard InChI Key KTHDTJVBEPMMGL-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC(=O)C
Canonical SMILES CC(C(=O)O)NC(=O)C

Chemical Properties and Structure

N-Acetyl-DL-alanine is an organic compound classified as an N-acyl-alpha amino acid. Its chemical structure features an alanine backbone with an acetyl group attached to the nitrogen atom. The compound exists as a racemic mixture containing both D and L enantiomers.

Basic Molecular Information

N-Acetyl-DL-alanine possesses the molecular formula C5H9NO3 with a molecular weight of 131.130 g/mol. Its IUPAC name is 2-acetamidopropanoic acid, and it is registered under CAS number 1115-69-1 . The structure can be represented in SMILES notation as CC(NC(C)=O)C(O)=O and has the InChI Key KTHDTJVBEPMMGL-UHFFFAOYSA-N .

Physical Properties

The physical properties of N-Acetyl-DL-alanine are summarized in the following table:

PropertyValue
Molecular Weight131.130 g/mol
Density1.2±0.1 g/cm³
Melting Point137-139°C
Boiling Point369.7±25.0°C at 760 mmHg
Flash Point177.4±23.2°C
Physical StateWhite crystalline solid

Table 1: Physical properties of N-Acetyl-DL-alanine

The compound typically appears as a white crystalline solid with moderate solubility in water. Its relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of both the carboxyl and amide functional groups.

Chemical Classification and Taxonomy

Taxonomic Classification

In chemical taxonomy, N-Acetyl-DL-alanine belongs to several hierarchical classifications:

  • Kingdom: Organic compounds

  • Super Class: Organic acids and derivatives

  • Class: Carboxylic acids and derivatives

  • Sub Class: Amino acids, peptides, and analogues

  • Direct Parent: N-acyl-alpha amino acids

This classification system helps researchers understand the compound's relationship to other chemicals and predict its behavior in various contexts.

Synthesis Methods

Laboratory Synthesis

N-Acetyl-DL-alanine can be synthesized through the acetylation of DL-alanine. The process typically involves reacting DL-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production

For larger-scale production, N-Acetyl-DL-alanine is often manufactured using immobilized enzymes. One common method employs immobilized pig kidney aminoacylase for the optical resolution of N-acyl-DL-alanine.

Alternative Synthetic Route

An alternative synthetic method involves using beta-alanine and acetic anhydride as raw materials with glacial acetic acid as a reaction medium. This process yields a white crystal of N-acetyl-beta-alanine through steps including stirring, heating, thermostatic reaction, distillation under reduced pressure, cooling, and devitrification .

The specific steps of this method include:

  • Beta-alanine and acetic anhydride are combined with glacial acetic acid as a reaction medium

  • The mixture undergoes stirring, heating, and thermostatic reaction

  • Distillation under reduced pressure is performed

  • The solution is cooled to facilitate crystallization

  • Devitrification processes are applied to obtain the final product

This method is noted for its high product yield and purity, moderate reaction conditions, and environmental benefits since acetic acid and filtrate generated during preparation can be reused .

Biochemical Aspects

Metabolic Interactions

While N-Acetyl-DL-alanine itself has limited documentation in metabolic pathways, similar compounds like N-Acetyl-L-alanine (ALA) have been studied in metabolic contexts. ALA can be generated through direct synthesis by N-acetyltransferases or through the proteolytic breakdown of N-acetylated proteins by hydrolases such as aminoacylase I .

The presence of N-acetylated forms of alanine may indicate altered metabolism of non-acetylated L-alanine. Research suggests that acetylated forms may compete with non-acetylated alanine for binding to the same nutritional receptors, potentially resulting in decreased L-alanine uptake .

Comparative Analysis with Related Compounds

To better understand N-Acetyl-DL-alanine, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaDescriptionKey Differences
N-Acetyl-DL-alanineC5H9NO3Racemic mixture of D and L formsContains both enantiomers
N-Acetyl-L-alanineC5H9NO3L-enantiomer onlySingle enantiomer; more biologically relevant
N-Acetyl-beta-alanineC5H9NO3Beta isomer of acetylated alanineDifferent position of amino group
DL-AlanineC3H7NO2Unacetylated amino acidLacks acetyl group; different solubility and reactivity

Table 2: Comparison of N-Acetyl-DL-alanine with related compounds

Biomedical Significance and Applications

Identification in Human Samples

N-Acetyl-DL-alanine has been identified in human blood according to metabolomic studies . While its natural occurrence is questionable, its detection in biological samples suggests potential exposure through external sources or as a metabolic product.

Implications for Enzyme Interactions

N-Acetyl-DL-alanine potentially interacts with enzymes such as aminoacylase, which catalyzes the hydrolysis of N-acetyl amino acids. These interactions could have implications for metabolic processes and pharmaceutical applications, though more research is needed to fully elucidate these relationships.

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